molecular formula C10H13ISi2 B14393190 Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane CAS No. 88137-62-6

Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane

Cat. No.: B14393190
CAS No.: 88137-62-6
M. Wt: 316.28 g/mol
InChI Key: PKZKWKJPTAJOTB-UHFFFAOYSA-N
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Description

Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane is an organosilicon compound characterized by the presence of ethynyl groups and a silyl group. This compound is notable for its unique structure, which includes both ethynyl and iodomethyl groups attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane typically involves the reaction of ethynyl compounds with iodomethyl(dimethyl)silyl reagents. One common method includes the reaction of ethynylmagnesium bromide with iodomethyl(dimethyl)silyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Addition Reactions: The ethynyl groups can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Polymerization: The compound can undergo polymerization reactions to form organosilicon polymers.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides are used in addition reactions.

    Catalysts: Transition metal catalysts, such as palladium or platinum, are often employed to facilitate these reactions.

Major Products

    Substitution Products: Compounds with various functional groups replacing the iodomethyl group.

    Addition Products: Compounds with halogen or hydrogen atoms added to the ethynyl groups.

    Polymers: Organosilicon polymers with unique properties, such as thermal stability and electrical conductivity.

Scientific Research Applications

Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organosilicon compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and iodomethyl groups. The ethynyl groups can undergo addition reactions, while the iodomethyl group can be substituted with other nucleophiles. These reactions enable the compound to form stable complexes and polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Ethynylbenzene: Similar in having ethynyl groups but lacks the silyl and iodomethyl groups.

    Iodomethyl(dimethyl)silylbenzene: Contains the iodomethyl and silyl groups but lacks the ethynyl groups.

    Diethynylbenzene: Contains two ethynyl groups but lacks the silyl and iodomethyl groups.

Uniqueness

Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane is unique due to the combination of ethynyl, iodomethyl, and silyl groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and form complex polymers with desirable properties, making it valuable in both scientific research and industrial applications.

Properties

CAS No.

88137-62-6

Molecular Formula

C10H13ISi2

Molecular Weight

316.28 g/mol

IUPAC Name

diethynyl-[2-[iodomethyl(dimethyl)silyl]ethynyl]-methylsilane

InChI

InChI=1S/C10H13ISi2/c1-6-13(5,7-2)9-8-12(3,4)10-11/h1-2H,10H2,3-5H3

InChI Key

PKZKWKJPTAJOTB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CI)C#C[Si](C)(C#C)C#C

Origin of Product

United States

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